molecular formula C17H15NO2 B368670 6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 301193-61-3

6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B368670
CAS RN: 301193-61-3
M. Wt: 265.31g/mol
InChI Key: ULWQBQVAGWCOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, also known as DMB, is a synthetic compound with a wide range of applications in the scientific community. It has been studied extensively for its potential to act as an inhibitor of certain enzymes and its ability to be used in a variety of lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Benzoxazinones, including structures similar to 6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, are synthesized through various methods, emphasizing their chemical versatility and the interest in their synthesis for exploring new chemical entities. The literature discusses the importance of oxazinium salts as electrophiles in the synthesis of oxazines and benzoxazinones, highlighting their role as chiral synthons and their general reactions, including reduction processes (Sainsbury, 1991)[https://consensus.app/papers/12oxazines-12benzoxazines-compounds-sainsbury/1133ec1d1ea955e6a1bba529ce82395d/?utm_source=chatgpt].

Pharmacological Applications

Benzoxazinoids, including benzoxazinones, play a role in plant defense mechanisms against biological threats and have been explored for their antimicrobial potential. The review by de Bruijn, Gruppen, and Vincken (2018) provides an overview of natural benzoxazinoids and synthesizes the current state of knowledge on their biosynthesis and antimicrobial activity. It suggests the 1,4-benzoxazin-3-one backbone as a potential scaffold for designing new antimicrobial compounds, indicating the relevance of such structures in developing future pharmacological agents[https://consensus.app/papers/structure-biosynthesis-benzoxazinoids-plant-defence-bruijn/d16ea24ac1855fcb9a22aa9a54ac55e1/?utm_source=chatgpt].

properties

IUPAC Name

6,8-dimethyl-2-(4-methylphenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-10-4-6-13(7-5-10)16-18-15-12(3)8-11(2)9-14(15)17(19)20-16/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWQBQVAGWCOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

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